molecular formula C7H18OSi B1645497 Diethyl(isopropyl)silanol CAS No. 1158830-31-9

Diethyl(isopropyl)silanol

Cat. No.: B1645497
CAS No.: 1158830-31-9
M. Wt: 146.3 g/mol
InChI Key: MCIZETFFSOLIHL-UHFFFAOYSA-N
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Description

Diethyl(isopropyl)silanol, also known as Diethyl(hydroxy)isopropylsilane, is a chemical compound with the molecular formula C7H18OSi . It has a molecular weight of 146.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, eighteen hydrogen atoms, one silicon atom, and one oxygen atom . The InChI key for this compound is MCIZETFFSOLIHL-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 0.87 and a refractive index of 1.44 . It should be stored under inert gas and is air sensitive .

Scientific Research Applications

Antimicrobial Activity

Diethyl(isopropyl)silanol and related silanols have demonstrated significant antimicrobial properties. Studies have shown that silanols exhibit strong disinfectant properties, outperforming analogous alcohols and phenols in terms of antimicrobial activities. Their high antimicrobial activity is attributed to greater hydrogen bond acidity and enhanced lipophilicity. This has been observed in studies against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Kim, Farrah, & Baney, 2007). Additionally, silanols have been found to cause membrane damage in bacteria, indicating a potential mechanism for their antimicrobial action (Kim, Farrah, & Baney, 2007).

Chromatographic Applications

This compound and similar compounds play a role in chromatographic applications. They have been used in the retention and separation of various compounds, including anti-depressive drugs, on silica layers. The use of silanols in chromatography aids in improving the separation efficiency and selectivity of various substances (Petruczynik et al., 2008).

Surface Chemistry

Silanols are also significant in surface chemistry studies. They have been used to investigate the reactive properties of silanols on silica surfaces, providing insights into their interactions and effects on various surfaces (Nawrocki, Moir, & Szczepaniak, 1989). Understanding these interactions is crucial for developing new materials and coatings.

Dermatological Applications

In dermatology, silanols have been studied for their potential in skin treatment. Research has indicated that silanols may stimulate the production of collagen and elastic fibers, leading to the remodeling of the dermal fiber architecture. This can potentially improve skin conditions in treatments for photo-aged skin (Herreros et al., 2007).

Cross-Coupling Reactions

The effects of various substituents on the silicon atom, including this compound, have been qualitatively studied in cross-coupling reactions. This research provides insights into how these substituents influence the efficiency of such reactions, important for the development of new synthetic methodologies (Denmark, Neuville, Christy, & Tymonko, 2006).

Vulcanization in Polymer Science

In polymer science, particularly in the vulcanization of natural rubber (NR), this compound-related compounds have been explored. Studies indicate that these compounds can act as coupling agents for silica, enhancing various properties of the vulcanized product (Mandal, Datta, Das, & Basu, 1988).

Toxicity and Biocompatibility Studies

The toxicity and biocompatibility of silanols, including this compound, have been subjects of extensive research. Studies have investigated their effects on human health, particularly in terms of their interaction with biological systems. For example, research has delved into the impact of silica nanoparticles, which contain silanol groups, on hemolytic activity, indicating potential health implications (Lin & Haynes, 2010).

Properties

IUPAC Name

diethyl-hydroxy-propan-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-5-9(8,6-2)7(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIZETFFSOLIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl(isopropyl)silanol
Reactant of Route 2
Diethyl(isopropyl)silanol
Reactant of Route 3
Diethyl(isopropyl)silanol
Reactant of Route 4
Diethyl(isopropyl)silanol
Reactant of Route 5
Diethyl(isopropyl)silanol
Reactant of Route 6
Diethyl(isopropyl)silanol

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